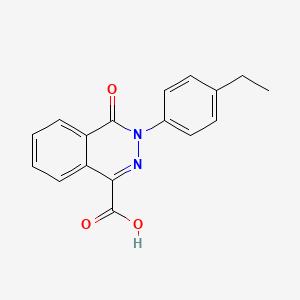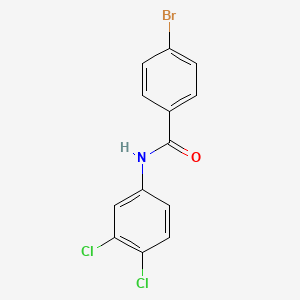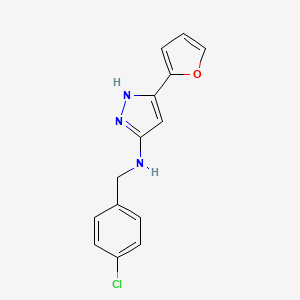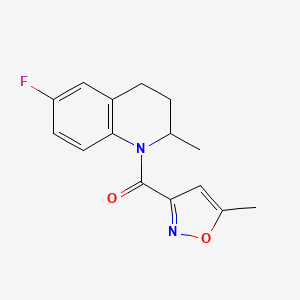![molecular formula C14H8F9N5O2 B12492628 N-[(3Z,4E)-4-{2-[3,5-bis(trifluoromethyl)phenyl]hydrazinylidene}-2-methyl-5-oxopyrazolidin-3-ylidene]-2,2,2-trifluoroacetamide](/img/structure/B12492628.png)
N-[(3Z,4E)-4-{2-[3,5-bis(trifluoromethyl)phenyl]hydrazinylidene}-2-methyl-5-oxopyrazolidin-3-ylidene]-2,2,2-trifluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3Z,4E)-4-{2-[3,5-bis(trifluoromethyl)phenyl]hydrazin-1-ylidene}-2-methyl-5-oxopyrazolidin-3-ylidene]-2,2,2-trifluoroacetamide is a complex organic compound characterized by its unique structure, which includes multiple trifluoromethyl groups and a pyrazolidinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3Z,4E)-4-{2-[3,5-bis(trifluoromethyl)phenyl]hydrazin-1-ylidene}-2-methyl-5-oxopyrazolidin-3-ylidene]-2,2,2-trifluoroacetamide typically involves multi-step organic reactions. The initial step often includes the formation of the hydrazone derivative from 3,5-bis(trifluoromethyl)benzaldehyde and hydrazine. This intermediate is then reacted with a pyrazolidinone derivative under specific conditions to form the final product. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like acetic acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3Z,4E)-4-{2-[3,5-bis(trifluoromethyl)phenyl]hydrazin-1-ylidene}-2-methyl-5-oxopyrazolidin-3-ylidene]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium methoxide. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
N-[(3Z,4E)-4-{2-[3,5-bis(trifluoromethyl)phenyl]hydrazin-1-ylidene}-2-methyl-5-oxopyrazolidin-3-ylidene]-2,2,2-trifluoroacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of N-[(3Z,4E)-4-{2-[3,5-bis(trifluoromethyl)phenyl]hydrazin-1-ylidene}-2-methyl-5-oxopyrazolidin-3-ylidene]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The pyrazolidinone core may interact with cellular pathways, modulating biological processes such as inflammation or cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Uniqueness
N-[(3Z,4E)-4-{2-[3,5-bis(trifluoromethyl)phenyl]hydrazin-1-ylidene}-2-methyl-5-oxopyrazolidin-3-ylidene]-2,2,2-trifluoroacetamide is unique due to its multiple trifluoromethyl groups and pyrazolidinone core, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C14H8F9N5O2 |
|---|---|
Peso molecular |
449.23 g/mol |
Nombre IUPAC |
N-[4-[[3,5-bis(trifluoromethyl)phenyl]diazenyl]-2-methyl-5-oxo-1H-pyrazol-3-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C14H8F9N5O2/c1-28-9(24-11(30)14(21,22)23)8(10(29)27-28)26-25-7-3-5(12(15,16)17)2-6(4-7)13(18,19)20/h2-4H,1H3,(H,24,30)(H,27,29) |
Clave InChI |
FIOJUKVLWZIQHT-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=O)N1)N=NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-chlorobenzamide](/img/structure/B12492549.png)
![4-(benzyloxy)-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12492553.png)
![4-[({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B12492575.png)
![Ethyl 4-(4-ethylpiperazin-1-yl)-3-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoate](/img/structure/B12492577.png)


![2-{[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene}indene-1,3-dione](/img/structure/B12492590.png)
![7-[(5-methylfuran-2-yl)methyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B12492596.png)


![(5Z)-1-(3-chlorophenyl)-5-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12492626.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]glycinamide](/img/structure/B12492633.png)
![N-[4-({4-[(4-bromophenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B12492637.png)
